An In-Depth Technical Guide to 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1)
An In-Depth Technical Guide to 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dibromopyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic placement of an amine and two bromine atoms on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.
Core Properties and Characteristics
2-Amino-3,5-dibromopyridine is a yellow to brown crystalline powder at room temperature.[1] Its structural features, particularly the electron-withdrawing bromine atoms and the electron-donating amino group, dictate its chemical behavior and reactivity. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 35486-42-1 | [1][2] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | Yellow to brown fine crystalline powder | [1] |
| Melting Point | 104-105 °C | [1] |
| Boiling Point | 253.9 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water | [1] |
| pKa | 1.89 ± 0.49 | [1] |
Synthesis and Purification
The most common laboratory-scale synthesis of 2-Amino-3,5-dibromopyridine involves the electrophilic bromination of 2-aminopyridine.[1] The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C3 and C5). Careful control of the reaction conditions is necessary to favor the formation of the dibrominated product over the monobrominated species. Over-bromination can be a significant side reaction.[1]
Detailed Experimental Protocol: Synthesis via Bromination
This protocol is a representative procedure for the synthesis of 2-Amino-3,5-dibromopyridine.
Materials:
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2-Aminopyridine
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N-Bromosuccinimide (NBS)
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Acetone
-
Ethanol (90%)
-
Round-bottom flask
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Magnetic stirrer
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Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone dropwise over a period of 30 minutes, maintaining the temperature at 10 °C. The dropwise addition is crucial to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.[1]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 10 °C.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from 90% ethanol to afford 2-Amino-3,5-dibromopyridine as a yellow solid.[1]
Purification Insights: Steam distillation followed by recrystallization from aqueous ethanol or petroleum ether are also effective purification methods.[1] The choice of purification technique will depend on the scale of the reaction and the nature of the impurities.
Key Chemical Reactions and Reactivity
The synthetic utility of 2-Amino-3,5-dibromopyridine stems from the differential reactivity of its functional groups. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the amino group can be a site for N-functionalization or can influence the electronic properties of the pyridine ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 2-Amino-3,5-dibromopyridine, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 5-positions. The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine substrate and can be adapted for 2-Amino-3,5-dibromopyridine.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-3,5-dibromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, as the Pd(0) catalyst is sensitive to air.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3- and 5-positions of the pyridine ring, providing access to a diverse array of substituted aminopyridines.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for the amination of 2-Amino-3,5-dibromopyridine.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-3,5-dibromopyridine (1.0 eq), the amine (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
2-Amino-3,5-dibromopyridine is a key building block in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. Its derivatives have been explored as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
-
Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The bromine atoms at the 3- and 5-positions of 2-Amino-3,5-dibromopyridine serve as handles to introduce larger, often aromatic, substituents that can interact with the ATP-binding pocket of kinases. For instance, derivatives of this scaffold are investigated as potential inhibitors of Polo-like kinase 1 (PLK1) and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), both of which are implicated in cancer.[3][4]
-
Agrochemicals: The pyridine ring is a common motif in many herbicides and fungicides. The unique substitution pattern of 2-Amino-3,5-dibromopyridine allows for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[2]
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Materials Science: The ability to introduce different functional groups at the 3- and 5-positions makes this compound a candidate for the synthesis of novel organic materials, such as conducting polymers and materials with interesting photophysical properties.[2]
Spectroscopic Data
The following table summarizes the key spectroscopic data for 2-Amino-3,5-dibromopyridine.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ = 5.14 (br s, 2H, NH₂), 7.75 (d, J = 2.0 Hz, 1H, H-4), 8.03 (d, J = 2.0 Hz, 1H, H-6) |
| ¹³C NMR (CDCl₃) | δ = 104.6, 107.1, 141.9, 147.6, 154.5 |
| Mass Spec. (EI) | m/z (%) = 254 (51, [M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 (59, [M (⁷⁹Br, ⁷⁹Br)]⁺), 173 (22), 171 (22), 92 (65) |
| FTIR | The IR spectrum shows characteristic bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| UV-Vis | A broad absorption band is observed around 255 nm.[5] |
Safety and Handling
2-Amino-3,5-dibromopyridine is classified as an irritant and should be handled with appropriate safety precautions.[1]
| Safety Information | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| First Aid | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |
Conclusion
2-Amino-3,5-dibromopyridine is a versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and functional molecules. This guide provides a solid foundation of technical information and practical protocols to facilitate its effective use in the laboratory.
References
- Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(4), 1335-1338.
-
Bulgarian Chemical Communications. (2011). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
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Wikipedia. (2023). GSK2606414. Retrieved from [Link]
-
Wikipedia. (2023). Volasertib. Retrieved from [Link]

